A Comprehensive Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3)
A Comprehensive Technical Guide to 2,6-Dimethylmorpholine-4-sulfonyl chloride (CAS No. 919026-20-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-Dimethylmorpholine-4-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, synthesis, and reactivity, with a particular focus on its application in the development of novel sulfonamide derivatives for the pharmaceutical industry.
Chemical and Physical Properties
2,6-Dimethylmorpholine-4-sulfonyl chloride is a white to off-white crystalline powder.[1] It is recognized by the CAS Number 919026-20-3.[1][2][3][4] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 919026-20-3 | [1][2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₃S | [1][2][3] |
| Molecular Weight | 213.68 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | >98% | [1] |
| Melting Point | 95-99 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents, reacts with water. | [1] |
Safety and Handling
2,6-Dimethylmorpholine-4-sulfonyl chloride is classified as an irritant.[2] The following hazard and precautionary statements are associated with this chemical:
-
Hazard Statements:
-
Precautionary Statements:
It is stable under recommended storage conditions but is sensitive to moisture.[1] It should be stored in a cool, dry place in an airtight container, protected from moisture.[1]
Synthesis and Reactivity
2,6-Dimethylmorpholine-4-sulfonyl chloride serves as a crucial intermediate for organic synthesis, particularly in the preparation of sulfonamides and other pharmaceutical intermediates.[1]
Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride
A general and adaptable protocol for the synthesis of N-sulfonyl chlorides from their corresponding secondary amines involves the reaction with sulfuryl chloride in an inert solvent. The following is a representative experimental protocol adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 2,6-Dimethylmorpholine-4-sulfonyl chloride
Materials:
-
2,6-Dimethylmorpholine
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2,6-dimethylmorpholine in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add sulfuryl chloride to the cooled dichloromethane solution.
-
Add triethylamine to the reaction mixture and stir at room temperature for approximately 2 hours.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), dilute the mixture with chloroform.
-
Wash the organic phase sequentially with ice water.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,6-Dimethylmorpholine-4-sulfonyl chloride.
This protocol is adapted from a similar synthesis of morpholine-4-sulfonyl chloride and may require optimization for this specific derivative.[5]
Caption: Synthesis workflow for 2,6-Dimethylmorpholine-4-sulfonyl chloride.
Reaction with Primary Amines to Form Sulfonamides
The primary application of 2,6-Dimethylmorpholine-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.[6]
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-2,6-dimethylmorpholine-4-sulfonamides
Materials:
-
2,6-Dimethylmorpholine-4-sulfonyl chloride
-
Primary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-Dimethylmorpholine-4-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted-2,6-dimethylmorpholine-4-sulfonamide.
This is a general protocol and may require optimization for specific primary amines.[6]
Caption: Reaction mechanism for sulfonamide formation.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved and experimental drugs.[7][8] Its inclusion often confers favorable physicochemical, biological, and metabolic properties.[8] Similarly, the sulfonamide functional group is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[9][10][11]
Derivatives of 2,6-Dimethylmorpholine-4-sulfonyl chloride, namely the corresponding sulfonamides, are therefore of significant interest in drug discovery. These compounds are being investigated for a variety of pharmacological activities. Morpholine-containing compounds have shown potential as anticancer, anti-inflammatory, antiviral, anticonvulsant, antihyperlipidemic, antioxidant, and antimicrobial agents.[7]
While specific signaling pathways for 2,6-dimethylmorpholine-4-sulfonamides are not extensively documented, sulfonamides are known to act on various molecular targets. For instance, some sulfonamides function as carbonic anhydrase inhibitors.[9] The general structure of these derivatives suggests potential interactions with a range of biological targets, making them attractive candidates for further investigation in various therapeutic areas.
Caption: Potential applications of 2,6-Dimethylmorpholine-4-sulfonyl chloride derivatives.
References
- 1. 2,6-dimethylmorpholine-4-sulfonyl Chloride at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Hit2Lead | 2,6-dimethyl-4-morpholinesulfonyl chloride | CAS# 919026-20-3 | MFCD08444962 | BB-4029130 [hit2lead.com]
- 5. MORPHOLINE-4-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

